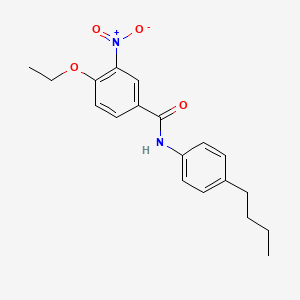![molecular formula C16H17F2NO B5216778 2-[benzyl(2,6-difluorobenzyl)amino]ethanol](/img/structure/B5216778.png)
2-[benzyl(2,6-difluorobenzyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Benzyl(2,6-difluorobenzyl)amino]ethanol, also known as BDF, is a chemical compound that has been extensively studied for its potential use in scientific research. BDF is a benzyl alcohol derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
The mechanism of action of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of GABA(A) receptors. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol has been shown to increase the activity of GABA(A) receptors, which are responsible for inhibiting the activity of neurons in the brain. This increased activity may contribute to the anxiolytic and anticonvulsant effects of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol.
Biochemical and Physiological Effects
2-[benzyl(2,6-difluorobenzyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including the modulation of GABA(A) receptors, the inhibition of dopamine uptake, and the activation of protein kinase C. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol has also been shown to have antioxidant properties and to protect against oxidative stress. These effects make 2-[benzyl(2,6-difluorobenzyl)amino]ethanol a valuable tool for researchers studying the mechanisms of neurological disorders and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[benzyl(2,6-difluorobenzyl)amino]ethanol in lab experiments is its ability to modulate GABA(A) receptors, which are involved in a variety of neurological processes. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is also relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. However, one limitation of using 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 2-[benzyl(2,6-difluorobenzyl)amino]ethanol. One area of interest is its potential use as a treatment for neurological disorders, such as Parkinson's disease and epilepsy. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol may also have applications in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and diabetes. Further research is needed to fully understand the mechanisms of action of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol and its potential therapeutic applications.
Conclusion
In conclusion, 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is a valuable tool for researchers studying the mechanisms of neurological disorders and oxidative stress-related diseases. Its ability to modulate GABA(A) receptors and its antioxidant properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand the mechanisms of action of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol and its potential therapeutic applications.
合成法
The synthesis of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol involves a multi-step process that starts with the reaction of benzylamine with 2,6-difluorobenzaldehyde. The resulting intermediate is then reacted with epichlorohydrin to form the final product, 2-[benzyl(2,6-difluorobenzyl)amino]ethanol. The overall yield of this synthesis method is around 40%, making it a relatively efficient process.
科学的研究の応用
2-[benzyl(2,6-difluorobenzyl)amino]ethanol has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a modulator of GABA(A) receptors, and as a potential treatment for Parkinson's disease. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol has also been shown to have anticonvulsant and anxiolytic effects, making it a promising candidate for the treatment of neurological disorders.
特性
IUPAC Name |
2-[benzyl-[(2,6-difluorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c17-15-7-4-8-16(18)14(15)12-19(9-10-20)11-13-5-2-1-3-6-13/h1-8,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJSYDWVBQGJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(2,6-difluorobenzyl)amino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![2-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5216699.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)

![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)


![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)